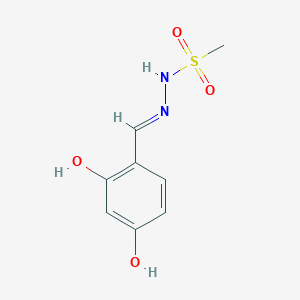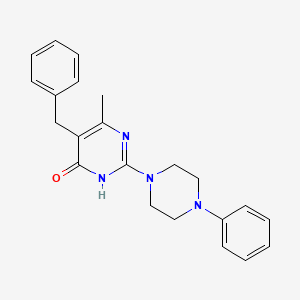
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone, also known as Br-DMPP, is a synthetic compound that has been the subject of much scientific research due to its potential applications in various fields.
Mécanisme D'action
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone acts as a potent agonist of nAChRs, which are a type of ionotropic receptor found in the brain and other tissues. By binding to and activating these receptors, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone can modulate the release of neurotransmitters such as dopamine, serotonin, and acetylcholine, leading to various physiological and behavioral effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone are complex and multifaceted, depending on the dose, route of administration, and target tissue. In general, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been shown to enhance the release of dopamine and other neurotransmitters in the brain, leading to increased locomotor activity, reward-seeking behavior, and cognitive effects. At higher doses, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone can also induce seizures and other adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone as a research tool is its high potency and selectivity for nAChRs, which allows for precise modulation of these receptors in vitro and in vivo. However, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone also has some limitations, such as its potential toxicity and narrow therapeutic window, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone, including the development of new drugs targeting nAChRs, the investigation of its effects on other neurotransmitter systems, and the exploration of its potential therapeutic applications in treating neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the precise mechanisms underlying the biochemical and physiological effects of 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone, as well as its potential long-term effects on brain function and behavior.
Méthodes De Synthèse
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone can be synthesized through a multistep process involving the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with nitromethane, followed by a Henry reaction with nitroethane and piperidine. The resulting compound is then subjected to a reduction reaction to yield 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone.
Applications De Recherche Scientifique
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been used as a research tool to study the function of nicotinic acetylcholine receptors (nAChRs) in the brain. In pharmacology, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been investigated for its potential therapeutic applications in treating nicotine addiction and other neurological disorders. In medicinal chemistry, 6-(3-bromo-4,5-dimethoxyphenyl)-5-nitro-2-piperidinone has been used as a lead compound for the development of new drugs targeting nAChRs.
Propriétés
IUPAC Name |
6-(3-bromo-4,5-dimethoxyphenyl)-5-nitropiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O5/c1-20-10-6-7(5-8(14)13(10)21-2)12-9(16(18)19)3-4-11(17)15-12/h5-6,9,12H,3-4H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKRIFRARWHSDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2C(CCC(=O)N2)[N+](=O)[O-])Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromo-4,5-dimethoxyphenyl)-5-nitropiperidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dimethylphenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6126060.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-3-(3,5-dimethyl-4-isoxazolyl)propanamide](/img/structure/B6126073.png)
![N~4~-(tetrahydro-3-thienyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6126080.png)
![4-{4-[(3,5-dimethyl-1-piperidinyl)sulfonyl]benzyl}-6-methyl-3(2H)-pyridazinone](/img/structure/B6126081.png)
![N-[11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepin-5-yl]propanamide](/img/structure/B6126092.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6126097.png)
![1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinol](/img/structure/B6126100.png)
![N-[bis(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B6126101.png)
![1-[(5-methyl-3-isoxazolyl)methyl]-2-(1,3-thiazol-2-yl)piperidine](/img/structure/B6126113.png)
![1-cyclohexyl-N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6126118.png)


![1-[1-({1-[(5-ethyl-2-thienyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6126148.png)
![2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6126156.png)